REACTION_CXSMILES
|
[F:1][C:2]([F:20])([F:19])[C:3]1[CH:4]=[C:5]([C:13]([CH3:18])([CH3:17])[C:14](Cl)=[O:15])[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.[CH3:21][NH:22][C:23]1[CH:24]=[N:25][C:26]([N:36]2[CH2:41][CH2:40][O:39][CH2:38][CH2:37]2)=[CH:27][C:28]=1[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[CH3:35].C(N(C(C)C)C(C)C)C.O>ClCCl>[F:1][C:2]([F:20])([F:19])[C:3]1[CH:4]=[C:5]([C:13]([CH3:18])([CH3:17])[C:14]([N:22]([CH3:21])[C:23]2[CH:24]=[N:25][C:26]([N:36]3[CH2:41][CH2:40][O:39][CH2:38][CH2:37]3)=[CH:27][C:28]=2[C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=2[CH3:35])=[O:15])[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1
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Name
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|
Quantity
|
11.8 g
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Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C(=O)Cl)(C)C)(F)F
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Name
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methyl-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-amine
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Quantity
|
10 g
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Type
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reactant
|
Smiles
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CNC=1C=NC(=CC1C1=C(C=CC=C1)C)N1CCOCC1
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Name
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|
Quantity
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8.3 mL
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Type
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reactant
|
Smiles
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C(C)N(C(C)C)C(C)C
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Name
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|
Quantity
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70 mL
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Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred 3.0 hours at 0° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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poured onto 80 ml
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Type
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STIRRING
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Details
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stirred further 30 minutes at room temperature
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Duration
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30 min
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Type
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CUSTOM
|
Details
|
The phases were separated
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Type
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EXTRACTION
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Details
|
the aqueous phase extracted with dichloromethane
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Type
|
WASH
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Details
|
The organic extracts were washed with deionized water, aqueous sodium hydroxide 2% and aqueous sodium bicarbonate 5%
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was crystallized from ethanol at −20° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C(=O)N(C=1C=NC(=CC1C1=C(C=CC=C1)C)N1CCOCC1)C)(C)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.25 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |